{[(2-Fluorophenyl)methyl]sulfanyl}methanimidamide hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“{[(2-Fluorophenyl)methyl]sulfanyl}methanimidamide hydrobromide” is a chemical compound with the CAS number 1326811-95-3 . It is available from various suppliers and manufacturers .
Molecular Structure Analysis
The molecular formula of “this compound” is C8H10BrFN2S . The molecular weight is 265.1458032 .Scientific Research Applications
Novel Structures and Anti-Helicobacter Pylori Agents
- Derivatives of benzimidazole containing sulfanyl groups have shown potent activities against Helicobacter pylori, a gastric pathogen. These structures, such as the carbamate prototype 12a, have low minimal inhibition concentration values and are effective against various H. pylori strains, including drug-resistant ones (Carcanague et al., 2002).
Analytical Separation Techniques
- Techniques like micellar liquid chromatography (MLC) and microemulsion liquid chromatography (MELC) have been used for separating flunarizine hydrochloride and its degradation products, including sulfanyl derivatives. This method is effective in drug analysis and quality control (El-Sherbiny et al., 2005).
Antiandrogen Activity and Drug Development
- Sulfanyl derivatives have been investigated for their antiandrogen activity, leading to the development of novel, potent antiandrogens. This research is particularly significant in treating androgen-responsive diseases (Tucker et al., 1988).
Fuel Cell Applications
- Sulfonated poly(arylene ether sulfone) copolymers with sulfanyl side chains have been developed for proton exchange membrane fuel cells. These materials display high proton conductivity and are promising for fuel cell technology (Kim et al., 2008).
Synthesis and Biological Activities Evaluation
- Novel sulfanyl derivatives have been synthesized and characterized, showing significant antioxidant and antibacterial properties. These compounds are notable for their potential therapeutic applications (Sarac et al., 2020).
Alternatives to Methyl Bromide Treatments
- Research into alternatives for methyl bromide, a potent fumigant, includes investigating sulfanyl and sulfonyl derivatives. These studies are essential for developing safer pest control methods (Fields & White, 2002).
Anticancer Activity
- Sulfanyl-containing spiro compounds have been studied for their cytotoxicity against leukemia cell lines. Introducing a sulfur atom significantly enhances the therapeutic index, indicating potential in cancer treatment (Proshin et al., 2017).
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds such as s-aryl carbamimidothioates have been synthesized and used in the development of antibiotics . These compounds act on the rod-shape maintenance mechanism of rod-like bacteria
Mode of Action
It’s known that s-aryl carbamimidothioates interact with their targets to disrupt the normal functioning of bacteria . The specific interactions and resulting changes caused by 2-Fluorobenzyl Carbamimidothioate Hydrobromide remain to be elucidated.
Biochemical Pathways
For instance, isothiourea compounds have received much attention due to the presence of this moiety in many molecules that are widely used in functional materials and pharmaceuticals .
Pharmacokinetics
Pharmacokinetic evaluations and modeling are crucial to correlate in vitro drug dissolution kinetics with their in vivo release and absorption kinetics
Result of Action
Similar compounds have been known to induce apoptosis in cancer cells
Properties
IUPAC Name |
(2-fluorophenyl)methyl carbamimidothioate;hydrobromide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FN2S.BrH/c9-7-4-2-1-3-6(7)5-12-8(10)11;/h1-4H,5H2,(H3,10,11);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXQBVYQJXUFHPO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CSC(=N)N)F.Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrFN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.